molecular formula C15H12N2O6 B1609642 (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate CAS No. 3205-18-3

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

Cat. No.: B1609642
CAS No.: 3205-18-3
M. Wt: 316.26 g/mol
InChI Key: YATKDADIXNBBCZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and (S)-(+)-1-phenylethanol. This compound is known for its chiral properties, which means it has a specific orientation in space that is not superimposable on its mirror image. This chirality is significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (S)-(+)-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3,5-diaminobenzoate derivatives.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets, primarily through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the active (S)-(+)-1-phenylethanol, which can interact with various biological targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • Methyl 3,5-dinitrobenzoate
  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Comparison: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts like methyl, ethyl, or propyl 3,5-dinitrobenzoate. This chirality makes it particularly valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

[(1S)-1-phenylethyl] 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKDADIXNBBCZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433190
Record name (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3205-18-3
Record name (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Reactant of Route 3
Reactant of Route 3
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Reactant of Route 4
Reactant of Route 4
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Reactant of Route 5
Reactant of Route 5
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Reactant of Route 6
Reactant of Route 6
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.